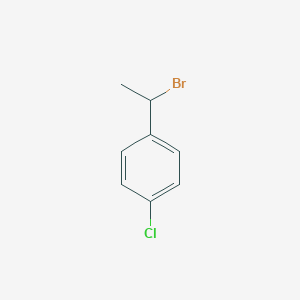
1-(1-Bromoéthyl)-4-chlorobenzène
Vue d'ensemble
Description
1-(1-Bromoethyl)-4-chlorobenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the first position, and a chlorine atom is attached to the fourth position on the benzene ring
Applications De Recherche Scientifique
1-(1-Bromoethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that bromoethyl compounds can interact with various biological molecules due to their electrophilic nature .
Mode of Action
It has been observed that when ®- (1-bromoethyl)benzene is treated with sodium cyanide, a single enantiomer is produced . This suggests that the compound may undergo nucleophilic substitution reactions .
Biochemical Pathways
It has been employed in controlled radical polymerization of styrene . This suggests that it may interact with biochemical pathways involving radical species .
Pharmacokinetics
Its logp value is 314250 , suggesting that it is lipophilic and may have good bioavailability.
Result of Action
It has been used in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization , suggesting that it may have effects on polymer structures.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Bromoethyl)-4-chlorobenzene. For instance, it is moisture sensitive , indicating that humidity could affect its stability. Furthermore, it is soluble in alcohol, ether, and benzene , suggesting that the solvent environment could influence its action and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chloroethylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and are carried out at room temperature.
Industrial Production Methods: Industrial production of 1-(1-Bromoethyl)-4-chlorobenzene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromoethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of ethylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Nucleophilic Substitution: 4-chloroethylbenzene derivatives.
Oxidation: 4-chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: Ethylbenzene.
Comparaison Avec Des Composés Similaires
1-(1-Bromoethyl)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloroethylbenzene:
1-Bromo-4-chlorobenzene: Lacks the ethyl group, altering its chemical properties and reactivity.
Uniqueness: 1-(1-Bromoethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which allows for a diverse range of chemical reactions and applications. The combination of these substituents enhances its reactivity and makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-(1-bromoethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQIUMNHRQYUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933289 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14804-61-6 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
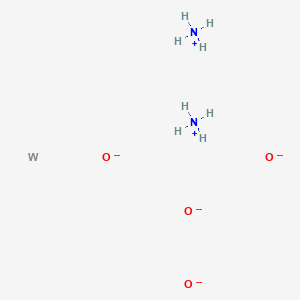



![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)
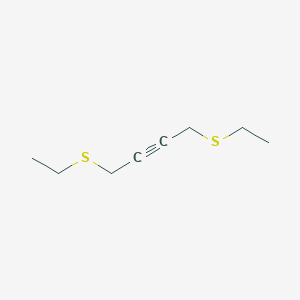
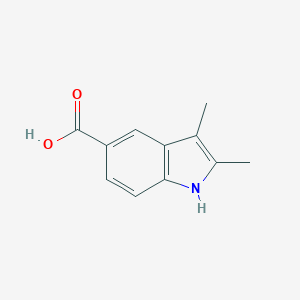
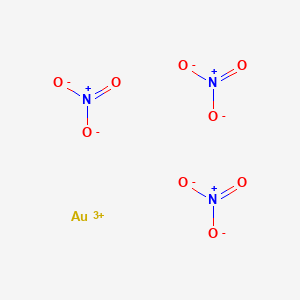
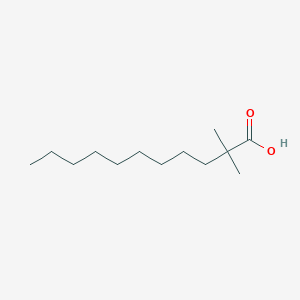
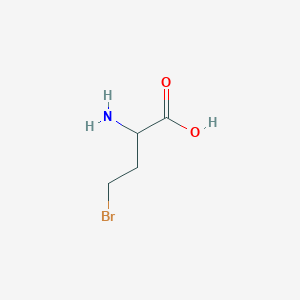
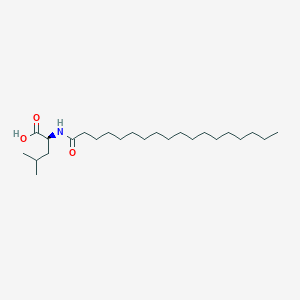
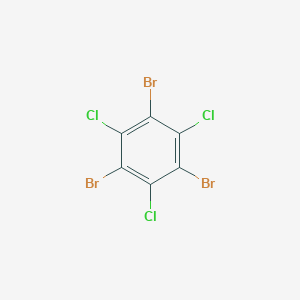

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
